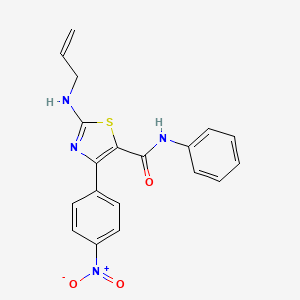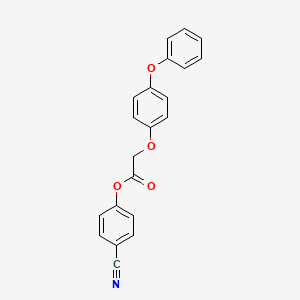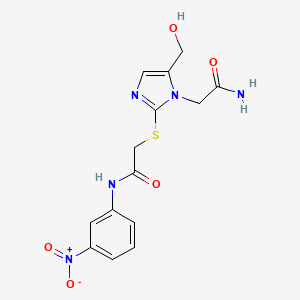![molecular formula C10H9BrO B2375728 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene CAS No. 2470440-02-7](/img/structure/B2375728.png)
3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene” is a chemical compound with the CAS Number: 2470440-02-7 . Its IUPAC name is 5-bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene .
Physical and Chemical Properties The molecular weight of this compound is 225.08 . It is a liquid at room temperature .
Applications De Recherche Scientifique
Bromination Reactions
Research by Daştan (2001) studied the bromination of benzobicyclic systems, including compounds similar to 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene. This work explores the reactions of these compounds with 1,2-dibromotetrachloroethane, revealing insights into the radicalic reaction mechanisms and product characterization, particularly by NMR spectroscopy (Daştan, 2001).
Photocycloaddition Studies
AlQaradawi, Cosstick, and Gilbert (1992) investigated the photochemistry of 4-phenoxybut-1-ene, leading to the formation of compounds related to this compound. Their work highlights the influence of electron-withdrawing substituents on the efficiency of intramolecular cycloadditions (AlQaradawi et al., 1992).
Wagner-Meerwein Skeletal Rearrangement
Zubkov et al. (2004) studied the Wagner-Meerwein rearrangement of similar compounds, revealing the formation of products bearing olefin fragments. This research contributes to understanding the behavior and transformation of these complex molecular structures under various conditions (Zubkov et al., 2004).
Dehydrobromination and Stereochemical Studies
Fujikura et al. (1976) explored the dehydrobromination of related tricyclic compounds, shedding light on the stereochemistry of the formation and reaction of these complex structures. Their research offers valuable insights into the regioselective reactions and the underlying electronic nature influencing these processes (Fujikura et al., 1976).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
3-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQVALVDCHMDJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

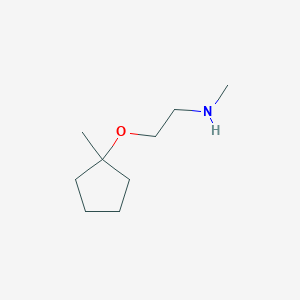

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)
![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)
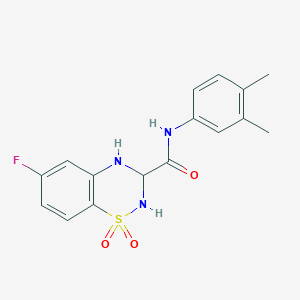
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2375653.png)
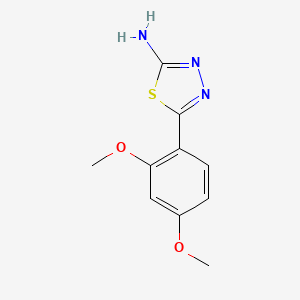
![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
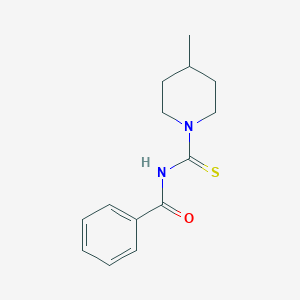
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
